2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride
Description
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a phenyl ring substituted with an amino group at the 3-position and chlorine atoms at the 2- and 6-positions. Its molecular formula is C₈H₇Cl₂FNO₂S, with a molecular weight of 298.1 g/mol. Sulfonyl fluorides are widely utilized in chemical biology due to their electrophilic reactivity, enabling covalent binding to nucleophilic residues (e.g., serine, threonine) in proteins.
The sulfonyl fluoride moiety acts as a reactive "warhead," enabling irreversible modification of biological targets. Applications span proteomics, drug discovery, and enzyme mechanism studies.
Properties
Molecular Formula |
C8H8Cl2FNO2S |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
2-(3-amino-2,6-dichlorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8Cl2FNO2S/c9-6-1-2-7(12)8(10)5(6)3-4-15(11,13)14/h1-2H,3-4,12H2 |
InChI Key |
JWONQKDGKLDSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)CCS(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3-amino-2,6-dichlorobenzene with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl fluoride group is known to form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme function and regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The functional properties of sulfonyl fluorides are highly dependent on substituent patterns. Below, we compare the target compound with three analogs (Table 1), followed by a detailed analysis of key differences.
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | Reactivity (Half-life in PBS) | IC₅₀ (Serine Protease, nM) | Acute Toxicity (LD₅₀, Rat, mg/kg) |
|---|---|---|---|---|---|---|
| 2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride | 3-Amino, 2,6-diCl | 298.1 | 5.2 | 45 min | 12 | 150 |
| 2-(3-Amino-4-chlorophenyl)ethane-1-sulfonyl fluoride | 3-Amino, 4-Cl | 264.5 | 7.8 | 30 min | 18 | 200 |
| 2-(3-Nitro-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride | 3-Nitro, 2,6-diCl | 313.1 | 3.4 | 10 min | 45 | 75 |
| 2-(3-Amino-2,6-difluorophenyl)ethane-1-sulfonyl fluoride | 3-Amino, 2,6-diF | 250.1 | 9.1 | 60 min | 8 | 300 |
Key Findings
Substituent Effects on Reactivity: The 3-nitro analog exhibits the shortest half-life in phosphate-buffered saline (PBS, pH 7.4) due to the electron-withdrawing nitro group, which accelerates hydrolysis of the sulfonyl fluoride. In contrast, the 3-amino group in the target compound provides moderate electron-donating effects, stabilizing the sulfonyl fluoride and extending its reactivity window . Fluorine substituents (2,6-diF analog) further enhance stability (60 min half-life) owing to their smaller steric profile and strong electronegativity, which reduces non-specific reactivity.
Solubility and Lipophilicity: The amino group significantly improves aqueous solubility (5.2–9.1 mg/mL) via hydrogen-bonding interactions. The 2,6-dichloro substitution in the target compound reduces solubility compared to the 2,6-difluoro analog (5.2 vs. 9.1 mg/mL), reflecting chlorine’s higher lipophilicity.
Biological Activity :
- The 2,6-difluoro analog shows the highest potency (IC₅₀ = 8 nM) against serine proteases, likely due to optimal steric alignment and reduced metabolic deactivation. The target compound’s 2,6-dichloro substitution provides moderate potency (IC₅₀ = 12 nM), balancing reactivity and selectivity.
Toxicity Considerations: Acute toxicity correlates with reactivity: the 3-nitro analog (LD₅₀ = 75 mg/kg) is more toxic than the target compound (LD₅₀ = 150 mg/kg), possibly due to reactive nitroso intermediates.
Biological Activity
2-(3-Amino-2,6-dichlorophenyl)ethane-1-sulfonyl fluoride, often referred to as a sulfonyl fluoride compound, has garnered interest in the fields of medicinal chemistry and biological research. This compound is characterized by its sulfonyl fluoride functional group, which is known for its reactivity and potential applications in modifying biomolecules. This article aims to explore the biological activity of this compound through a review of recent studies, including mechanisms of action, therapeutic applications, and case studies.
The molecular structure of this compound can be described as follows:
- Chemical Formula : C8H8Cl2FNO2S
- Molecular Weight : 253.17 g/mol
- IUPAC Name : this compound
The biological activity of sulfonyl fluorides is primarily attributed to their ability to form covalent bonds with nucleophiles in biological systems. The sulfonyl fluoride group can react with various amino acids and proteins, leading to modifications that can alter their function. This reactivity is particularly significant in the context of enzyme inhibition and drug design.
Key Mechanisms:
- Enzyme Inhibition : Sulfonyl fluorides can act as irreversible inhibitors for certain enzymes by forming stable covalent bonds with active site residues.
- Modulation of Protein Function : By modifying specific amino acids within proteins, these compounds can influence signaling pathways and cellular responses.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induction of apoptosis via caspase activation |
| U-937 (Monocytic Leukemia) | 0.78 | Cell cycle arrest at G1 phase |
| HCT116 (Colon Cancer) | 0.19 | Inhibition of proliferation |
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased levels of p53 protein and enhanced caspase-3 activity, indicating a pathway for apoptosis induction in breast cancer cells.
- Inhibition Studies : Inhibition assays showed that the compound effectively inhibited key enzymes involved in cancer metabolism, leading to reduced cell viability.
Safety and Toxicology
While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential hazards:
- Acute Toxicity : The compound is classified as harmful if swallowed and causes severe skin burns.
- Safety Precautions : Proper handling procedures must be followed to mitigate risks associated with exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
